2',3',5'-Tri-O-acetyl-5-(trifluoromethyl)uridine
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Overview
Description
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is particularly notable for its ability to be incorporated into replicating DNA, making it useful for tracking DNA synthesis and labeling cells .
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine typically involves the acetylation of 5-(trifluoromethyl)uridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-(trifluoromethyl)uridine.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to modifications in the uridine moiety.
Common reagents used in these reactions include acids, bases, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives of uridine with modified functional groups .
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA replication and cell cycle analysis due to its ability to be incorporated into DNA.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, given its structural similarity to thymidine.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine involves its incorporation into replicating DNA. Once inside the cell, the acetyl groups are cleaved, and the compound is converted to 5-(trifluoromethyl)uridine. This modified nucleoside is then incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar compounds to 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine include other thymidine analogs such as:
5-Bromo-2’-deoxyuridine (BrdU): Another thymidine analog used for tracking DNA synthesis.
5-Fluoro-2’-deoxyuridine (FdUrd): Used in cancer research for its ability to inhibit thymidylate synthase.
2’,3’,5’-Tri-O-acetyluridine: Similar in structure but lacks the trifluoromethyl group, affecting its incorporation and stability in DNA.
The uniqueness of 2’,3’,5’-Tri-O-acetyl-5-(trifluoromethyl)uridine lies in its trifluoromethyl group, which enhances its stability and incorporation into DNA compared to other analogs .
Properties
Molecular Formula |
C16H17F3N2O9 |
---|---|
Molecular Weight |
438.31 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17F3N2O9/c1-6(22)27-5-10-11(28-7(2)23)12(29-8(3)24)14(30-10)21-4-9(16(17,18)19)13(25)20-15(21)26/h4,10-12,14H,5H2,1-3H3,(H,20,25,26) |
InChI Key |
RLCSLIOGASUNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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